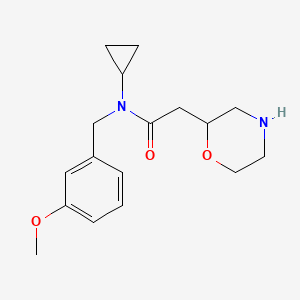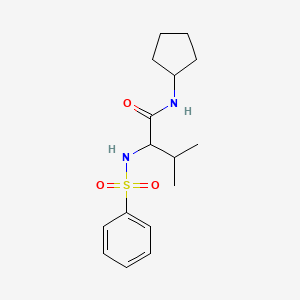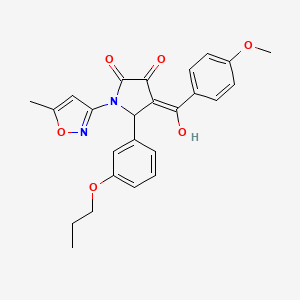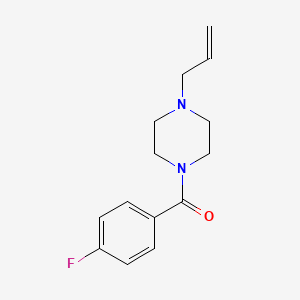
N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been the subject of numerous scientific studies due to its potential as a cancer treatment.
Mecanismo De Acción
N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in the death of cancer cells.
Biochemical and physiological effects:
Studies have shown that N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide has a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in cell cycle regulation and DNA repair. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, there are also limitations to its use in lab experiments. N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide is a relatively new drug, and more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are numerous future directions for research on N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide. One area of interest is the development of combination therapies that incorporate N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide with other cancer drugs. In addition, researchers are exploring the use of N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide in combination with immunotherapy to enhance the immune response against cancer cells. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from treatment with N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide. Overall, the potential of N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide as a cancer treatment continues to be an active area of research.
Métodos De Síntesis
N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide is synthesized through a multi-step process that involves the reaction of several reagents, including cyclopropylamine, 3-methoxybenzaldehyde, and morpholine. The final product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide has been extensively studied for its potential as a cancer treatment. It has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. In addition, it has been found to be particularly effective against cancer cells with mutations in the TP53 gene.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-morpholin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-15-4-2-3-13(9-15)12-19(14-5-6-14)17(20)10-16-11-18-7-8-22-16/h2-4,9,14,16,18H,5-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWIXVLYJNJHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CC2)C(=O)CC3CNCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B5305395.png)
![2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5305413.png)



![3-(2,5-dimethylphenoxy)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5305439.png)
![4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305448.png)
![3-[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5305456.png)
![1-acetyl-N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5305464.png)
![2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B5305484.png)
![4-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5305486.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine](/img/structure/B5305496.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)